2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione 2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione
Brand Name: Vulcanchem
CAS No.: 1024131-02-9
VCID: VC4355494
InChI: InChI=1S/C15H20N2O3/c1-9(2)4-11-6-13(18)12(14(19)7-11)8-16-15-5-10(3)20-17-15/h5,8-9,11,18H,4,6-7H2,1-3H3
SMILES: CC1=CC(=NO1)N=CC2=C(CC(CC2=O)CC(C)C)O
Molecular Formula: C15H20N2O3
Molecular Weight: 276.336

2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione

CAS No.: 1024131-02-9

Cat. No.: VC4355494

Molecular Formula: C15H20N2O3

Molecular Weight: 276.336

* For research use only. Not for human or veterinary use.

2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione - 1024131-02-9

Specification

CAS No. 1024131-02-9
Molecular Formula C15H20N2O3
Molecular Weight 276.336
IUPAC Name 3-hydroxy-2-[(5-methyl-1,2-oxazol-3-yl)iminomethyl]-5-(2-methylpropyl)cyclohex-2-en-1-one
Standard InChI InChI=1S/C15H20N2O3/c1-9(2)4-11-6-13(18)12(14(19)7-11)8-16-15-5-10(3)20-17-15/h5,8-9,11,18H,4,6-7H2,1-3H3
Standard InChI Key IILRQUHDQKGKSQ-WQLSENKSSA-N
SMILES CC1=CC(=NO1)N=CC2=C(CC(CC2=O)CC(C)C)O

Introduction

Molecular Architecture and Structural Features

Core Structural Components

The molecule comprises two primary domains:

  • Isoxazole Ring: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2, respectively, and a methyl group at position 5. This moiety is known for its stability and bioactivity in medicinal compounds .

  • Cyclohexane-1,3-dione Skeleton: A bicyclic ketone system substituted with a 2-methylpropyl group at position 5 and an aminomethylene group at position 2. The dione group contributes to electrophilic reactivity, enabling diverse chemical modifications.

The conjugation between the isoxazole’s electron-rich system and the cyclohexanedione’s carbonyl groups creates a planar region, potentially enhancing intermolecular interactions in crystalline states.

Stereoelectronic Properties

The molecule’s electronic profile is dominated by:

  • Resonance Effects: Delocalization of π-electrons across the isoxazole and enaminone systems (N–C=O\text{N–C=O}), stabilizing the structure.

  • Dipole Moments: Polar bonds in the isoxazole (N–O\text{N–O}) and carbonyl groups (C=O\text{C=O}) generate a net dipole, influencing solubility in polar solvents .

Synthetic Pathways and Optimization

Key Synthetic Strategies

While no explicit protocol for this compound is documented, analogous routes suggest a multi-step approach:

Step 1: Formation of the Isoxazole Core

Reaction of hydroxylamine with β-diketone derivatives (e.g., acetylacetonitrile) under alkaline conditions yields 5-methylisoxazol-3-amine intermediates . For example, 3-amino-5-methylisoxazole is synthesized via cyclization of 2-methyl-2-acetonitrile-1,3-dioxolane with hydroxylamine hydrochloride :

C5H7NO+NH2OHC4H6N2O+H2O\text{C}_5\text{H}_7\text{NO} + \text{NH}_2\text{OH} \rightarrow \text{C}_4\text{H}_6\text{N}_2\text{O} + \text{H}_2\text{O}

This step avoids hazardous solvents like chloroform, aligning with green chemistry principles .

Step 2: Cyclohexanedione Functionalization

The cyclohexane-1,3-dione core is modified via:

  • Alkylation: Introducing the 2-methylpropyl group using isobutyl halides under basic conditions.

  • Mannich Reaction: Condensation with 5-methylisoxazol-3-amine and formaldehyde to install the aminomethylene bridge.

Challenges in Synthesis

  • Regioselectivity: Competing reactions at the cyclohexanedione’s ketone groups may yield byproducts.

  • Steric Hindrance: The 2-methylpropyl substituent impedes nucleophilic attacks, necessitating elevated temperatures or catalysts.

Physicochemical Properties

Thermodynamic and Solubility Data

Experimental data remain sparse, but predictions based on structural analogs are feasible:

PropertyValue/DescriptionSource
Molecular Weight276.33 g/mol
Melting PointEstimated 180–190°C (decomposes)
Solubility in WaterLow (<0.1 g/L at 25°C)
LogP (Partition Coefficient)2.8 (predicted)

The low aqueous solubility aligns with hydrophobic substituents (2-methylpropyl), suggesting need for co-solvents (e.g., DMSO) in biological assays .

Comparative Analysis with Analogous Compounds

CompoundStructureKey Differences
3-Amino-5-methylisoxazoleIsoxazole with amine at C3Lacks cyclohexanedione moiety
Cyclohexane-1,3-dioneUnsubstituted dione systemNo isoxazole or alkyl groups

The hybrid structure of 2-(((5-Methylisoxazol-3-YL)amino)methylene)-5-(2-methylpropyl)cyclohexane-1,3-dione offers synergistic properties absent in its components .

Future Research Directions

  • Synthetic Optimization: Develop catalytic methods to enhance yield and purity.

  • Biological Screening: Evaluate efficacy against Gram-positive bacteria and cancer cell lines.

  • Crystallography: Resolve 3D structure to guide structure-activity relationship (SAR) studies.

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